Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one is a complex organic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a pyrido[1,2-a]pyrazin ring system . It is primarily used for research purposes in various scientific fields.
Analyse Chemischer Reaktionen
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and its mechanism of action in various biological pathways.
Wirkmechanismus
The mechanism of action of Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one can be compared with other spiro compounds, such as:
Hexahydrospiro[1,3-dioxolane-2,2’-pyrrolizine]-7’a-ylmethanol: This compound has a similar spiro structure but differs in its ring systems and functional groups.
(3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]dioxolane-2,2’-indene]: Another spiro compound with different ring systems and applications.
Eigenschaften
Molekularformel |
C10H16N2O3 |
---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,7'-2,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine]-3'-one |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-12-7-10(14-3-4-15-10)2-1-8(12)5-11-9/h8H,1-7H2,(H,11,13) |
InChI-Schlüssel |
BCQASEOJGJAXNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CN3C1CNC(=O)C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.